BenchChemオンラインストアへようこそ!

Thiazolidine, 2-(3-bromophenyl)-

Radioprotection Thiazolidine In vivo efficacy

2-(3-Bromophenyl)thiazolidine (CAS 67086-84-4) is a synthetic, small-molecule heterocycle belonging to the aryl‑thiazolidine class, characterized by a saturated five‑membered 1,3‑thiazolidine ring bearing a meta‑bromophenyl substituent at position 2. The bromine atom confers distinct reactivity for downstream cross‑coupling chemistry (e.g., Suzuki, Heck) that is absent in the non‑halogenated parent compound, while the electron‑withdrawing nature of bromine modulates both the metabolic stability and the pharmacokinetic profile of the thiazolidine scaffold.

Molecular Formula C9H10BrNS
Molecular Weight 244.15 g/mol
CAS No. 67086-84-4
Cat. No. B1199005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine, 2-(3-bromophenyl)-
CAS67086-84-4
Synonyms2-(3-bromophenyl)thiazolidine
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Structural Identifiers
SMILESC1CSC(N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2
InChIKeyHCHIGNRMHLIEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)thiazolidine (CAS 67086-84-4) – Procurement-Relevant Identity and Class Positioning


2-(3-Bromophenyl)thiazolidine (CAS 67086-84-4) is a synthetic, small-molecule heterocycle belonging to the aryl‑thiazolidine class, characterized by a saturated five‑membered 1,3‑thiazolidine ring bearing a meta‑bromophenyl substituent at position 2 [1]. The bromine atom confers distinct reactivity for downstream cross‑coupling chemistry (e.g., Suzuki, Heck) that is absent in the non‑halogenated parent compound, while the electron‑withdrawing nature of bromine modulates both the metabolic stability and the pharmacokinetic profile of the thiazolidine scaffold . Its primary documented biological application is as a radioprotective agent, evaluated head‑to‑head against 2‑phenylthiazolidine in a mouse model of total‑body irradiation [1].

Why 2-(3-Bromophenyl)thiazolidine Cannot Be Replaced by Unsubstituted or Para‑Halogenated Aryl‑Thiazolidines in Research and Industrial Workflows


Aryl‑thiazolidines are not functionally interchangeable because even subtle changes in the substitution pattern of the pendant phenyl ring drastically alter in vivo pharmacokinetics, metabolic activation, and pharmacodynamic efficacy. In the prototypical study of this class, replacement of the 2‑phenyl group with a 3‑bromophenyl substituent reduced acute radioprotective survival from 100% to 20% at an equivalent intraperitoneal dose of 500 mg/kg, demonstrating that the meta‑bromo substituent fundamentally changes the rate of cysteamine liberation and tissue distribution [1]. Likewise, para‑bromo (4‑bromophenyl) and meta‑chloro (3‑chlorophenyl) analogs are expected to exhibit divergent reactivity in palladium‑catalyzed cross‑coupling reactions because of differing C–Br vs. C–Cl bond dissociation energies, making the meta‑bromo congener a uniquely positioned synthetic handle . For procurement decisions, these functional differences mean that the non‑brominated or regioisomeric compounds cannot serve as drop‑in substitutes without a complete re‑validation of both the synthetic route and the biological readout.

Quantitative Comparative Evidence for 2-(3-Bromophenyl)thiazolidine Versus Closest Analogs


Radioprotective Survival Rate: Head‑to‑Head Comparison of 2-(3-Bromophenyl)thiazolidine vs. 2‑Phenylthiazolidine at 15 min Post‑Dose

In a direct head‑to‑head mouse study, 2-(3-bromophenyl)thiazolidine provided only 20% 30‑day survival when administered intraperitoneally at 500 mg/kg 15 min before a LD₅₀ total‑body irradiation dose, whereas the unsubstituted parent 2‑phenylthiazolidine afforded 100% survival under identical experimental conditions [1]. This five‑fold difference in radioprotective efficacy demonstrates that the meta‑bromo substituent profoundly attenuates the acute protective effect.

Radioprotection Thiazolidine In vivo efficacy

Time‑Dependent Radioprotective Efficacy Shift: 2-(3-Bromophenyl)thiazolidine vs. 2‑Phenylthiazolidine at 1–2 h Post‑Dose

The same comparative study revealed a temporal shift in efficacy: at 1 h post‑administration, 2-(3-bromophenyl)thiazolidine raised survival to 80% (vs. 100% for the phenyl analog), and at 2 h it reached 100%, matching the performance of the parent compound [1]. This contrasts with the 20% survival observed at 15 min and indicates that the bromo derivative exhibits a delayed but eventually equivalent peak protective effect.

Radioprotection Pharmacokinetics Time‑response

Urinary Excretion Kinetics: 2-(3-Bromophenyl)thiazolidine Exhibits 50% Slower Initial Elimination than 2‑Phenylthiazolidine

Urinary excretion analysis in mice showed that 6 h after intraperitoneal administration, 41.2 ± 3.7% of the administered ¹⁴C‑label from 2‑phenylthiazolidine was recovered in urine, compared with only 21% of the ³⁵S‑label from 2-(3-bromophenyl)thiazolidine [1]. At 30 h, cumulative urinary excretion reached 67% for the phenyl derivative versus 29% for the bromo derivative, and fecal excretion at 30 h was 26.4 ± 2.0% for the phenyl compound versus 3.0 ± 0.5% for the bromo compound.

Metabolism Excretion Pharmacokinetics

Tissue Distribution Kinetics: 2-(3-Bromophenyl)thiazolidine Requires ≥2 h to Achieve Tissue Saturation vs. 15 min for 2‑Phenylthiazolidine

Whole‑body autoradiography of mouse sagittal sections demonstrated that 2‑phenyl[³⁵S]thiazolidine achieved generalized tissue impregnation within 15 min post‑injection, whereas 2-(3‑bromophenyl)[³⁵S]thiazolidine required at least 2 h to reach a comparable degree of tissue distribution [1]. This 8‑fold difference in distribution rate is attributed to slower hydrolysis and liberation of the active metabolite cysteamine from the brominated scaffold.

Autoradiography Tissue distribution Pharmacokinetics

Synthetic Versatility: Meta‑Bromo Substituent Enables Cross‑Coupling Chemistry Absent in Non‑Halogenated and Chloro Analogs

The presence of a bromine atom at the meta position of the phenyl ring makes 2-(3-bromophenyl)thiazolidine a competent substrate for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig), whereas the non‑halogenated 2‑phenylthiazolidine cannot participate in such transformations, and the 3‑chloro analog (C–Cl bond) exhibits significantly lower oxidative‑addition reactivity due to a higher bond dissociation energy . Although a direct yield comparison under identical conditions is not available, the well‑established reactivity scale of aryl halides (I > Br > Cl) places the bromo derivative as the optimal balance between reactivity and commercial availability.

Cross-coupling Synthetic chemistry C–Br reactivity

Regioisomeric Selectivity: 3‑Bromo vs. 4‑Bromo Substitution Directs Different Metabolic and Electronic Profiles

Although no head‑to‑head radioprotective or metabolic study directly compares 2-(3-bromophenyl)thiazolidine with its 4‑bromophenyl regioisomer, the documented electron‑withdrawing Hammett σₘ value for a meta‑bromo substituent (σₘ = +0.39) differs from the σₚ value (σₚ = +0.23), indicating distinct electronic modulation of the thiazolidine ring . Such electronic differences are expected to affect both the rate of hydrolytic ring opening (cysteamine release) and the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring, making the meta isomer a chemically distinct entity from the para isomer.

Regioisomerism Metabolism Electronic effects

Evidence‑Backed Application Scenarios for 2-(3-Bromophenyl)thiazolidine Procurement


Delayed‑Onset Radioprotection Studies Requiring Sustained Tissue Coverage

When an experimental protocol demands radioprotective coverage that peaks 1–2 h after administration rather than immediately, 2-(3-bromophenyl)thiazolidine is the only documented aryl‑thiazolidine that delivers 100% 30‑day survival at the 2‑h time point while exhibiting significantly slower elimination (29% urinary excretion at 30 h vs. 67% for the phenyl analog) [1]. This makes it the compound of choice for studies of fractionated or delayed radiation exposure.

Medicinal Chemistry Diversification via Suzuki–Miyaura Cross‑Coupling

The meta‑bromo substituent serves as a synthetic handle for palladium‑catalyzed C–C bond formation, enabling the generation of biaryl and styrenyl thiazolidine libraries that are inaccessible from the non‑halogenated parent scaffold . Procurement of this specific brominated building block is essential for SAR campaigns that aim to explore substituent effects on the distal phenyl ring while retaining the thiazolidine pharmacophore.

Pharmacokinetic Probe for Thiazolidine Ring Hydrolysis in Vivo

Because 2-(3-bromophenyl)thiazolidine exhibits markedly slower in vivo hydrolysis and tissue distribution than 2‑phenylthiazolidine (≥2 h vs. 15 min to tissue saturation), it functions as a comparative probe for studying the relationship between aromatic substitution and the rate of thiazolidine ring opening [1]. This application requires the bromo derivative specifically, as the kinetic contrast with the unsubstituted parent is essential for mechanistic dissection.

Electronic Modulation of Heterocyclic Reactivity in Physical Organic Chemistry

With a Hammett σₘ value of +0.39, the meta‑bromo substituent exerts a stronger electron‑withdrawing effect than its para‑bromo counterpart (σₚ = +0.23), allowing chemists to systematically investigate electronic effects on thiazolidine ring stability and nucleophilic reactivity . The meta isomer is the preferred regioisomer when maximal electron withdrawal is required without introducing a para‑directing group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolidine, 2-(3-bromophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.